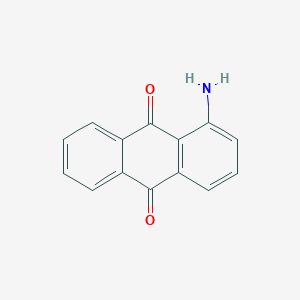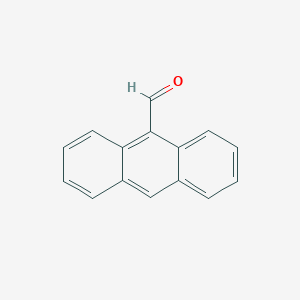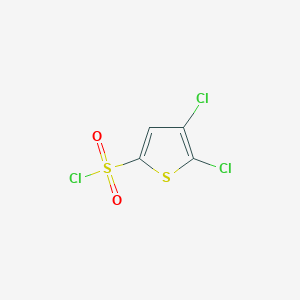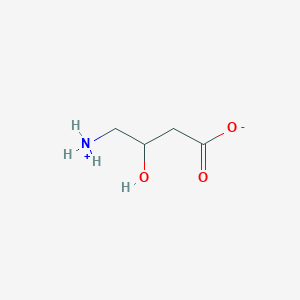
Estearato de colesterol
Descripción general
Descripción
El estearato de colesterol es un compuesto químico formado por la esterificación del colesterol con ácido esteárico. Es un tipo de éster de colesterol, que son ésteres del colesterol y los ácidos grasos. El this compound es conocido por su función en los sistemas biológicos, particularmente en el metabolismo y almacenamiento de lípidos. Tiene una fórmula molecular de C₄₅H₈₀O₂ y un peso molecular de 653.12 g/mol .
Aplicaciones Científicas De Investigación
El estearato de colesterol tiene una amplia gama de aplicaciones en la investigación científica:
Biología: El this compound se estudia por su función en el metabolismo y almacenamiento de lípidos.
Industria: Se utiliza en la formulación de cosméticos y productos farmacéuticos debido a sus propiedades emolientes.
Mecanismo De Acción
El estearato de colesterol ejerce sus efectos principalmente a través de su función en el metabolismo de los lípidos. Es hidrolizado por colesterol esterasa para producir colesterol y ácido esteárico. El colesterol luego se utiliza en varios procesos biológicos, incluida la formación de membranas celulares y la síntesis de hormonas esteroides . La esterificación del colesterol con ácidos grasos como el ácido esteárico también ayuda en el almacenamiento y transporte del colesterol en el cuerpo .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Cholesteryl stearate participates in various biochemical reactions. It interacts with enzymes such as cholesterol ester transfer proteins (CETP), which regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . The interaction between cholesteryl stearate and CETP plays a crucial role in the modulation of cholesterol homeostasis .
Cellular Effects
Cholesteryl stearate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cholesterol levels. For instance, it has been found that lipid droplets of the fatty streak of atherosclerotic lesions are probably nearly pure cholesteryl ester . This suggests that cholesteryl stearate may play a role in the development of atherosclerosis.
Molecular Mechanism
The mechanism of action of cholesteryl stearate is largely associated with its role in cholesterol homeostasis. It exerts its effects at the molecular level through binding interactions with biomolecules such as CETP . The inhibition of CETP has been shown to be a sound strategy to prevent and treat the development of coronary heart disease .
Temporal Effects in Laboratory Settings
The effects of cholesteryl stearate can change over time in laboratory settings. For instance, in solid-state, its autoxidation is higher than its free form . This suggests that the stability and degradation of cholesteryl stearate may vary depending on its physical state.
Dosage Effects in Animal Models
The effects of cholesteryl stearate can vary with different dosages in animal models. For instance, the inhibition of cholesteryl ester transfer protein (CETP) is a promising strategy to achieve higher HDL levels . Drugs with acceptable side-effects for CETP-inhibition do not yet exist .
Metabolic Pathways
Cholesteryl stearate is involved in the cholesterol homeostasis pathway. It interacts with enzymes such as CETP, which plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .
Transport and Distribution
Cholesteryl stearate is transported and distributed within cells and tissues through various mechanisms. For instance, it is involved in the transfer of cholesteryl esters among lipoproteins, mediated by CETP . This suggests that cholesteryl stearate may interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
It is known that cholesterol, from which cholesteryl stearate is derived, predominantly localizes to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El estearato de colesterol se puede sintetizar mediante la esterificación del colesterol con ácido esteárico. Un método común implica el uso de cloruro de tionilo como catalizador. La reacción normalmente procede bajo condiciones de reflujo, donde el colesterol y el ácido esteárico se calientan juntos en presencia de cloruro de tionilo .
Métodos de Producción Industrial: En entornos industriales, el this compound se produce mediante procesos de esterificación similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante técnicas como la recristalización o la cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El estearato de colesterol experimenta varias reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen oxígeno o peróxido de hidrógeno, y la reacción a menudo se lleva a cabo a temperaturas elevadas.
Hidrólisis: La hidrólisis enzimática se lleva a cabo utilizando colesterol esterasa en condiciones fisiológicas.
Principales Productos:
Oxidación: Hidroperóxidos de colesterol y productos de oxidación secundarios.
Hidrólisis: Colesterol y ácido esteárico.
Comparación Con Compuestos Similares
El estearato de colesterol es uno de varios ésteres de colesterol. Los compuestos similares incluyen:
Oleato de colesterol: Formado por la esterificación del colesterol con ácido oleico.
Linoleato de colesterol: Formado por la esterificación del colesterol con ácido linoleico.
Palmitato de colesterol: Formado por la esterificación del colesterol con ácido palmítico.
Singularidad: El this compound es único debido a su componente específico de ácido graso, el ácido esteárico, que es un ácido graso saturado. Esto le confiere propiedades físicas y químicas distintas en comparación con los ésteres de colesterol con ácidos grasos insaturados, como el oleato de colesterol y el linoleato de colesterol .
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRPOTDGOASDJS-XNTGVSEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018693 | |
| Record name | Cholesteryl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35602-69-8 | |
| Record name | Cholesteryl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35602-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol-, octadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035602698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesteryl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholesteryl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3-β-yl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1Q82N9DYQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cholest-5-en-3beta-yl octadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cholesteryl stearate?
A1: Cholesteryl stearate has a molecular formula of C₄₇H₈₄O₂ and a molecular weight of 653.2 g/mol.
Q2: Are there any unique spectroscopic features of cholesteryl stearate?
A2: While specific spectroscopic data isn't extensively provided in these papers, studies using techniques like Fourier transform infrared (FTIR) spectroscopy [] and nuclear magnetic resonance (NMR) [] have been conducted. FTIR analysis can identify functional groups like the ester bond, while NMR provides insights into the structure and dynamics of cholesteryl stearate in various environments.
Q3: How stable is cholesteryl stearate in nanoemulsions?
A3: Research shows that nanoemulsions prepared with cholesteryl stearate as a major core component exhibited long-term stability over 237 days []. This suggests its potential as a stable component in drug delivery formulations.
Q4: How does the stability of cholesteryl stearate nanoemulsions compare to those made with other cholesteryl esters?
A4: While all three nanoemulsion types (cholesteryl oleate, cholesteryl linoleate, and cholesteryl stearate) remained stable for a long duration, significant differences in their pH changes over time were observed. Cholesteryl stearate nanoemulsions demonstrated smaller decreases in pH compared to the others, indicating greater stability in terms of pH [].
Q5: Does cholesteryl stearate readily form solid solutions with other compounds?
A5: Research indicates that the solid-state miscibility of cholesteryl stearate with other saturated chain cholesteryl esters is influenced by factors like crystal packing and molecular volume, as determined through electron diffraction and calorimetric measurements []. While it can form solid solutions with certain cholesteryl esters like palmitate, it tends to form eutectics with others like myristate.
Q6: Can you elaborate on the interaction between cholesteryl stearate and tRNA ligases?
A7: Studies revealed a significant enrichment of cholesteryl 14-methylhexadecanoate, a related cholesteryl ester, in purified tRNA ligases. Extracting these enzymes with organic solvents led to a loss of their catalytic activity, which was then restored by adding back cholesteryl 14-methylhexadecanoate. This suggests a specific and crucial role of this compound, and potentially related cholesteryl esters like cholesteryl stearate, in the proper functioning of these enzymes [].
Q7: Have there been any computational studies on cholesteryl stearate?
A7: While specific computational studies focusing solely on cholesteryl stearate are not mentioned within these papers, research utilizing techniques like molecular dynamics simulations could be relevant in understanding its interactions with other molecules, particularly in biological systems.
Q8: How does the structure of cholesteryl stearate influence its properties compared to other cholesteryl esters?
A9: The length and saturation of the fatty acid chain in cholesteryl esters play a significant role in their properties. For instance, cholesteryl stearate, with its long saturated stearic acid chain, exhibits different solubility, molecular packing, and interactions with enzymes compared to esters with shorter or unsaturated chains like cholesteryl oleate or cholesteryl linoleate [, , ].
Q9: What are some strategies for improving the bioavailability of cholesteryl stearate?
A10: Formulating cholesteryl stearate as solid dispersions in polyethylene glycol 6000 or with surfactants like sorbitan monolaurate has been shown to reduce presystemic inactivation and enhance its oral absorption efficiency [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


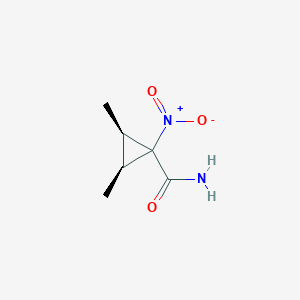
![(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B167224.png)

![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)
